Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate

Catalog No.
S711698
CAS No.
52373-72-5
M.F
C7H12O4
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carbox...

CAS Number

52373-72-5

Product Name

Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate

IUPAC Name

methyl (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C7H12O4/c1-7(2)10-4-5(11-7)6(8)9-3/h5H,4H2,1-3H3/t5-/m1/s1

InChI Key

DOWWCCDWPKGNGX-RXMQYKEDSA-N

SMILES

CC1(OCC(O1)C(=O)OC)C

Synonyms

(4R)-Methyl 2,2-DFimethyl-1,3-dioxolane-4-carboxylate; (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic Acid Methyl Ester; (R)-2,2-Dimethyl-4-methoxycarbonyl-1,3-dioxolane; 2,2-Dimethyl-(4R)-1,3-dioxolane-4-carboxylic Acid Methyl Ester; 2,3-O-Isopropy

Canonical SMILES

CC1(OCC(O1)C(=O)OC)C

Isomeric SMILES

CC1(OC[C@@H](O1)C(=O)OC)C

Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate (CAS 52373-72-5) is an enantiopure C3 building block derived from the chiral pool, engineered for asymmetric synthesis. Characterized by its 2,2-dimethyl-1,3-dioxolane (acetonide) protecting group and a reactive methyl ester, this compound masks the 1,2-diol system to confer lipophilicity and prevent chelation-driven side reactions during nucleophilic attacks. Concurrently, the unhindered methyl ester provides a site for controlled reductions—such as conversion to (R)-glyceraldehyde acetonide—and rapid acyl substitutions. With a typical enantiomeric purity exceeding 98% ee, it serves as a procurement-ready precursor for synthesizing antiretroviral nucleoside analogs and beta-blockers, offering a scalable alternative to de novo asymmetric catalysis [1].

Substituting Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate with closely related alternatives introduces process inefficiencies that compromise yield and scalability. Utilizing unprotected methyl (R)-glycerate exposes the free hydroxyl groups at C2 and C3, which coordinate with organometallic reagents and hydride donors, leading to intractable mixtures and spontaneous lactonization. Furthermore, substituting the methyl ester with the bulkier ethyl ester analog reduces the kinetic rate of controlled reductions, requiring harsher conditions that risk epimerization of the alpha-chiral center. Finally, relying on a racemic baseline necessitates downstream chiral resolution, which mathematically caps the maximum theoretical yield of the desired enantiomer at 50% and introduces costs associated with chemical waste and preparative chromatography[1].

Chemoselectivity in Hydride Reductions (Acetonide vs. Unprotected Diol)

The acetonide protection is critical for achieving high yields during the synthesis of (R)-glyceraldehyde acetonide. When Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate is subjected to DIBAL-H reduction at -78 °C, the reaction proceeds to the aldehyde with yields typically exceeding 85%. In contrast, unprotected methyl (R)-glycerate undergoes chelation with the aluminum reagent, leading to over-reduction and target yields below 40%[1].

Evidence DimensionTarget aldehyde yield upon DIBAL-H reduction
Target Compound Data>85% yield (clean conversion)
Comparator Or BaselineUnprotected methyl (R)-glycerate (<40% yield, complex mixture)
Quantified Difference>45% absolute increase in yield due to diol masking
ConditionsDIBAL-H, DCM, -78 °C

Procuring the pre-protected acetonide eliminates the need for in-house protection steps and prevents yield losses during C3 chain extensions.

Kinetic Superiority in Acyl Substitution (Methyl vs. Ethyl Ester)

The choice of the methyl ester over the ethyl ester homologue provides a kinetic advantage in nucleophilic acyl substitutions and reductions. The reduced steric bulk of the methoxy leaving group allows Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate to achieve >95% conversion in standard amidation protocols faster than Ethyl (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate. This kinetic efficiency allows for milder reaction conditions, which is essential to prevent the epimerization of the alpha-chiral center[1].

Evidence DimensionConversion rate and required reaction severity
Target Compound Data>95% conversion under mild conditions (rapid kinetics)
Comparator Or BaselineEthyl (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate (slower kinetics, requires extended time/heat)
Quantified DifferenceSignificant reduction in reactor time and suppression of epimerization risks
ConditionsNucleophilic acyl substitution / controlled reduction

Faster kinetics under milder conditions translate to higher throughput and preservation of enantiomeric excess in industrial reactors.

Cryogenic Processability and Solvent Compatibility

For low-temperature asymmetric synthesis, the physical state of the reaction mixture determines reproducibility. The acetonide group renders Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate miscible in non-polar aprotic solvents like dichloromethane (DCM) and toluene at -78 °C. Unprotected methyl glycerate is hydrophilic and exhibits poor solubility in cold organic solvents, leading to heterogeneous slurries that suffer from poor heat transfer and erratic reaction kinetics [1].

Evidence DimensionSolubility and phase behavior in cold aprotic solvents
Target Compound DataCompletely miscible/homogeneous in cold DCM/Toluene
Comparator Or BaselineUnprotected methyl (R)-glycerate (heterogeneous/insoluble)
Quantified DifferenceTransition from a heterogeneous slurry to a homogeneous solution
Conditions-78 °C in Dichloromethane (DCM) or Toluene

Homogeneous reaction mixtures are a requirement for reproducible, scale-up-friendly cryogenic reductions in pharmaceutical manufacturing.

Yield Economics via Enantiopure Procurement

Procuring the enantiopure (R)-(+) compound directly alters the process economics of chiral drug synthesis. By starting with Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate (>98% ee), manufacturers can theoretically achieve a 100% yield of the desired enantiomeric API. Utilizing the racemic baseline (methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate) mandates a late-stage chiral resolution, which caps the maximum theoretical yield at 50% and generates an equal amount of chemical waste [1].

Evidence DimensionMaximum theoretical yield of enantiopure target
Target Compound DataUp to 100% theoretical yield (>98% ee preserved)
Comparator Or BaselineRacemic methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate (50% maximum theoretical yield)
Quantified Difference2x increase in maximum theoretical yield of the target enantiomer
ConditionsMulti-step synthesis of chiral APIs

Eliminating downstream chiral resolution halves raw material waste and bypasses the need for preparative chiral chromatography.

Synthesis of Antiviral and Anticancer Dioxolane Nucleosides

As a direct downstream application of its controlled reduction to the aldehyde, this compound is the starting material for synthesizing D-dioxolane nucleoside analogs. The pre-installed (R)-stereocenter dictates the absolute configuration of the nucleoside sugar ring [1].

Manufacturing of Chiral Beta-Blockers and Sympatholytics

The compound serves as a C3 chiral synthon for the synthesis of aryloxypropanolamine beta-blockers. Its solubility in organic solvents allows for homogeneous Grignard additions required to build the API backbone [2].

Production of Complex Macrolides and Natural Products

In total synthesis campaigns requiring iterative stereocenter generation, the protected methyl ester is utilized to install specific 1,2-diol motifs. The kinetic reactivity of the methyl ester ensures integration into complex molecular scaffolds without risking epimerization [2].

XLogP3

0.4

Other CAS

52373-72-5

Wikipedia

Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate

Dates

Last modified: 08-15-2023

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